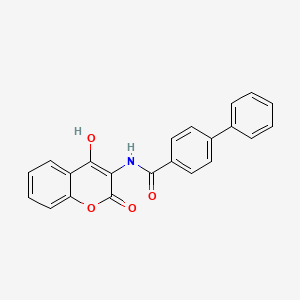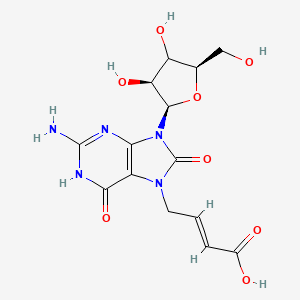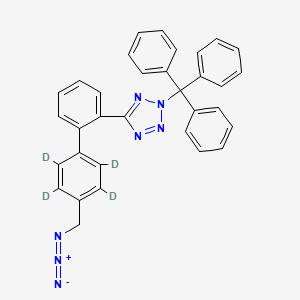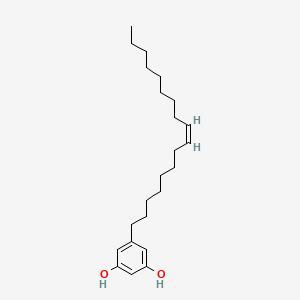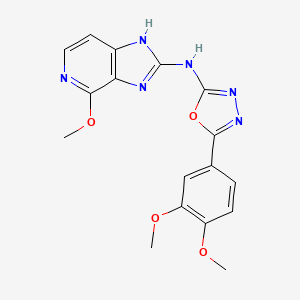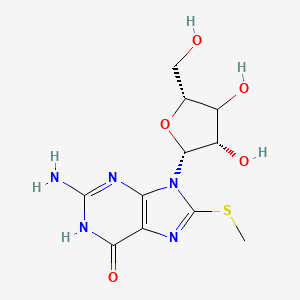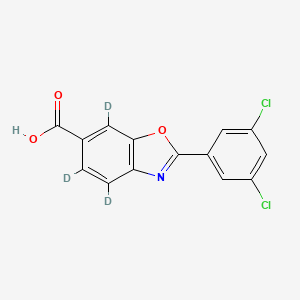
Tafamidis-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tafamidis-d3 is a deuterated form of Tafamidis, a kinetic stabilizer of transthyretin (TTR) that prevents amyloidogenesis by wild-type and mutant TTRs. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of Tafamidis due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tafamidis-d3 involves several steps starting from 4-amino-3-hydroxybenzoic acid. The process includes:
Formation of Benzoxazole Intermediate: This step involves the cyclization of 4-amino-3-hydroxybenzoic acid to form a benzoxazole intermediate.
Final Cyclization and Purification: The final step involves cyclization to form this compound, followed by purification to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Tafamidis-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: This compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
科学研究应用
Tafamidis-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Tafamidis in biological systems.
Pharmacodynamic Studies: Researchers use this compound to understand the drug’s mechanism of action and its effects on TTR stabilization.
Biological Research: this compound is used to investigate the role of TTR in various biological processes and diseases, including transthyretin amyloidosis.
Medical Research: This compound helps in the development of new therapeutic strategies for treating transthyretin amyloidosis and related conditions
作用机制
Tafamidis-d3 exerts its effects by stabilizing the tetrameric structure of transthyretin (TTR), preventing its dissociation into monomers. This stabilization inhibits the formation of amyloid fibrils, which are responsible for the pathology of transthyretin amyloidosis. This compound binds to the thyroxine binding sites on TTR, thereby stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .
相似化合物的比较
Similar Compounds
Diflunisal: Another TTR stabilizer that shares a similar mechanism of action with Tafamidis.
Acoramidis: A newer TTR stabilizer currently in clinical trials, showing promising results in stabilizing TTR.
Tolcapone: Known for its ability to cross the blood-brain barrier and stabilize TTR in the central nervous system.
Uniqueness of Tafamidis-d3
This makes it a valuable tool in both research and therapeutic development .
属性
分子式 |
C14H7Cl2NO3 |
|---|---|
分子量 |
311.1 g/mol |
IUPAC 名称 |
4,5,7-trideuterio-2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D |
InChI 键 |
TXEIIPDJKFWEEC-FYFKOAPZSA-N |
手性 SMILES |
[2H]C1=C(C2=C(C(=C1C(=O)O)[2H])OC(=N2)C3=CC(=CC(=C3)Cl)Cl)[2H] |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)
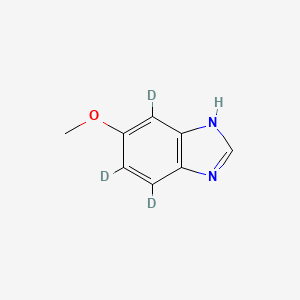
![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
